molecular formula C19H23F3O4SSi B3231108 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate CAS No. 1314705-19-5

2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate

Cat. No.: B3231108
CAS No.: 1314705-19-5
M. Wt: 432.5 g/mol
InChI Key: VOKRBQUJSVSLSQ-UHFFFAOYSA-N
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Description

2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate is a chemical compound that serves as a versatile reagent in organic synthesis. It is known for its strong electrophilic properties and its ability to act as a protecting group for alcohols. This compound is particularly useful in various chemical reactions due to its stability and reactivity.

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems and reactors can help ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate can undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles, such as alkyl lithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4

  • Substitution: RLi, RMgX, RCuLi

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted products where the trifluoromethanesulfonate group is replaced by other functional groups.

Scientific Research Applications

2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without affecting other functional groups.

  • Biology: It is used in the synthesis of biologically active compounds and in studying enzyme mechanisms.

  • Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: It is employed in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its strong electrophilic nature, which allows it to react with nucleophiles. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.

Comparison with Similar Compounds

  • Tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS triflate): Similar to the compound , but with a different silyl group.

  • Triisopropylsilyl trifluoromethanesulfonate (TIPS triflate): Another silyl triflate with different steric properties.

  • Trimethylsilyl trifluoromethanesulfonate (TMS triflate): A simpler silyl triflate with less steric hindrance.

Uniqueness: 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate stands out due to its bulky tert-butyldiphenylsilyl group, which provides enhanced stability and selectivity in reactions compared to other silyl triflates.

Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3O4SSi/c1-18(2,3)28(16-10-6-4-7-11-16,17-12-8-5-9-13-17)26-15-14-25-27(23,24)19(20,21)22/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKRBQUJSVSLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3O4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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